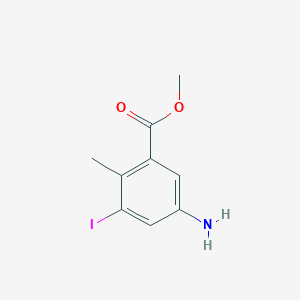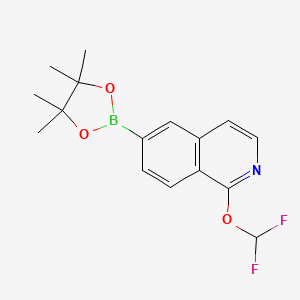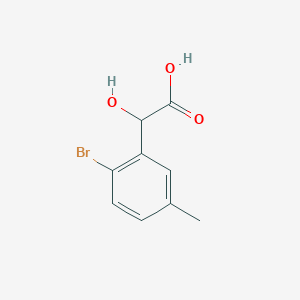
3-Bromo-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-pentene is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound exists in two stereoisomeric forms: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene . The presence of the bromine atom and the double bond in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-pentene can be synthesized through the bromination of 2-pentene. The reaction involves the addition of bromine (Br2) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as iron(III) bromide (FeBr3), can further enhance the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1,3-pentadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: 3-Hydroxy-2-pentene, 3-Cyano-2-pentene.
Addition: 2,3-Dibromopentane.
Elimination: 1,3-Pentadiene
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-pentene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alkenes.
Wirkmechanismus
The mechanism of action of 3-bromo-2-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. The double bond in the molecule can also participate in electrophilic addition reactions, forming cyclic intermediates such as bromonium ions .
Similar Compounds:
3-Chloro-2-pentene: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-2-pentene: Similar structure but with an iodine atom instead of bromine.
2-Bromo-2-pentene: Bromine atom attached to the second carbon instead of the third carbon.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the double bond. Compared to its chloro and iodo analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
| 21964-23-8 | |
Molekularformel |
C5H9Br |
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
(Z)-3-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- |
InChI-Schlüssel |
OPGVCEGMOFKBOL-HYXAFXHYSA-N |
Isomerische SMILES |
CC/C(=C/C)/Br |
Kanonische SMILES |
CCC(=CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13549002.png)





![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)

